Cas no 2680827-34-1 (benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate)

benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate structure
2680827-34-1 structure
Product name:benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate
CAS No:2680827-34-1
MF:C15H16N2O3
Molecular Weight:272.299143791199
CID:6229096
PubChem ID:165919157

benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate
    • EN300-28283730
    • 2680827-34-1
    • インチ: 1S/C15H16N2O3/c18-9-7-12-6-8-16-14(10-12)17-15(19)20-11-13-4-2-1-3-5-13/h1-6,8,10,18H,7,9,11H2,(H,16,17,19)
    • InChIKey: QFVKETRGPGBQHF-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=C(C=CN=1)CCO)=O)CC1C=CC=CC=1

計算された属性

  • 精确分子量: 272.11609238g/mol
  • 同位素质量: 272.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 293
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 71.4Ų

benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28283730-0.25g
benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate
2680827-34-1 95.0%
0.25g
$1696.0 2025-03-19
Enamine
EN300-28283730-5.0g
benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate
2680827-34-1 95.0%
5.0g
$5345.0 2025-03-19
Enamine
EN300-28283730-2.5g
benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate
2680827-34-1 95.0%
2.5g
$3611.0 2025-03-19
Enamine
EN300-28283730-0.05g
benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate
2680827-34-1 95.0%
0.05g
$1549.0 2025-03-19
Enamine
EN300-28283730-1.0g
benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate
2680827-34-1 95.0%
1.0g
$1844.0 2025-03-19
Enamine
EN300-28283730-10.0g
benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate
2680827-34-1 95.0%
10.0g
$7927.0 2025-03-19
Enamine
EN300-28283730-0.5g
benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate
2680827-34-1 95.0%
0.5g
$1770.0 2025-03-19
Enamine
EN300-28283730-0.1g
benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate
2680827-34-1 95.0%
0.1g
$1623.0 2025-03-19

benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate 関連文献

benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamateに関する追加情報

Professional Introduction to Benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate (CAS No. 2680827-34-1)

Benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate, a compound with the chemical identifier CAS No. 2680827-34-1, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of pyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structure of this molecule incorporates a benzyl moiety and a pyridine ring substituted with a 2-hydroxyethyl group, which contributes to its unique chemical properties and biological interactions.

The synthesis and characterization of Benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate have been subjects of extensive research, particularly in the context of developing novel drug candidates. The benzyl group in the molecule enhances its solubility and stability, making it an attractive candidate for further pharmaceutical development. Additionally, the presence of the 2-hydroxyethyl group on the pyridine ring introduces hydrophilicity, which can influence its interaction with biological targets.

Recent studies have highlighted the potential of pyridine derivatives in modulating various biological pathways. Specifically, compounds with similar structures have shown promise in inhibiting enzymes and receptors involved in inflammatory responses, neurodegenerative diseases, and cancer. The Benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate has been investigated for its potential role in these areas, with preliminary findings suggesting its efficacy in modulating target proteins associated with these conditions.

In the realm of drug discovery, the development of high-throughput screening methods has enabled researchers to rapidly assess the biological activity of numerous compounds. The Benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate has been subjected to such screens, revealing interesting interactions with several key targets. These interactions have provided valuable insights into its mechanism of action and have guided further optimization efforts aimed at enhancing its potency and selectivity.

The pharmacokinetic properties of this compound are also of great interest. Studies have demonstrated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for determining its suitability as a drug candidate. The benzyl group contributes to its stability in biological systems, while the hydrophilic 2-hydroxyethyl group enhances its distribution within tissues. These properties make it a promising candidate for further development into a therapeutic agent.

One of the most exciting aspects of this compound is its potential application in treating neurological disorders. Pyridine derivatives have shown promise in preclinical models as modulators of neurotransmitter systems. The Benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate has been found to interact with receptors and enzymes involved in neurotransmission, suggesting that it could be used to alleviate symptoms associated with conditions such as Alzheimer's disease and Parkinson's disease. Further research is ongoing to fully elucidate its therapeutic potential in these areas.

Another area where this compound shows promise is in oncology. Cancer research has identified several targets that could be modulated by pyridine-based compounds to inhibit tumor growth and metastasis. The Benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate has demonstrated inhibitory effects on certain kinases and other enzymes overexpressed in cancer cells. These findings have prompted investigations into its potential as an anti-cancer agent, with early clinical trials showing encouraging results.

The development of novel pharmaceuticals relies heavily on advancements in synthetic chemistry. The synthesis of complex molecules like Benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate requires sophisticated methodologies that ensure high yield and purity. Researchers have employed various techniques, including multi-step organic synthesis and catalytic processes, to produce this compound efficiently. These synthetic strategies not only facilitate the production of research-grade material but also pave the way for large-scale manufacturing if clinical success is achieved.

In conclusion, Benzyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate (CAS No. 2680827-34-1) is a promising compound with significant potential in pharmaceutical applications. Its unique structure and favorable pharmacokinetic properties make it an attractive candidate for further development into therapeutic agents targeting neurological disorders and cancer. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical use.

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